8-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-3-(m-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one
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Overview
Description
- The compound is a quinazolinone derivative with a triazolo ring and a piperazine moiety.
- It has a carbonyl group at the 1-position of the piperazine ring.
- The molecular formula is C24H23N7O3 .
Synthesis Analysis
- Unfortunately, I couldn’t find specific information on the synthesis of this compound. However, it likely involves the condensation of appropriate precursors to form the triazoloquinazolinone scaffold.
Molecular Structure Analysis
- The compound consists of a quinazolinone core , a triazolo ring , and a piperazine side chain.
- The molecular weight is 449.48 g/mol .
- The SMILES notation is:
COc1ccc(cc1)N2CCN(CC2)C(=O)c3c4cncnc4nc5ccccc35
.
Chemical Reactions Analysis
- Without specific data, we can’t discuss chemical reactions directly. However, the presence of the carbonyl group suggests potential reactivity.
Physical And Chemical Properties Analysis
- Melting point : Approximately 42-47°C (lit.).
- Solubility : Likely soluble in organic solvents.
Scientific Research Applications
Antimicrobial Activities
Compounds similar to the mentioned chemical have been synthesized and evaluated for their antimicrobial activities. For instance, a study synthesized novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives, which were found to possess good or moderate activities against test microorganisms, indicating potential applications in developing new antimicrobial agents (Bektaş et al., 2007).
Antitumor and Antiviral Agents
Another research domain focuses on the synthesis of quinazoline derivatives, evaluating their antitumor and antiviral activities. A study reported the synthesis of 4-(4-aryl-1-piperazinyl)quinazolines and related derivatives, which exhibited broad-spectrum antitumor activity and moderate anti-HIV-1 potency, suggesting their potential as antitumor and antiviral agents (El-Sherbeny et al., 2003).
H1-Antihistaminic Agents
A series of 1-substituted-4-(3-methoxyphenyl)-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones were synthesized and tested for their in vivo H1-antihistaminic activity. The compounds showed significant protection against histamine-induced bronchospasm in guinea pigs, with one compound emerging as more potent than the reference standard chlorpheniramine maleate, indicating their potential as a new class of H1-antihistaminic agents (Alagarsamy et al., 2009).
Safety And Hazards
It absorbs CO2 and may cause eye and skin irritation.
Future Directions
- Further studies are needed to explore its biological activity, pharmacokinetics, and potential therapeutic applications.
I apologize for not having access to specific papers or detailed synthesis information. If you have any other questions or need further clarification, feel free to ask! 😊
properties
CAS RN |
1031648-84-6 |
---|---|
Product Name |
8-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-3-(m-tolyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one |
Molecular Formula |
C28H26N6O3 |
Molecular Weight |
494.555 |
IUPAC Name |
8-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-3-(3-methylphenyl)-1H-triazolo[1,5-a]quinazolin-5-one |
InChI |
InChI=1S/C28H26N6O3/c1-18-4-3-5-19(16-18)25-26-29-27(35)23-11-6-20(17-24(23)34(26)31-30-25)28(36)33-14-12-32(13-15-33)21-7-9-22(37-2)10-8-21/h3-11,16-17,31H,12-15H2,1-2H3 |
SMILES |
CC1=CC(=CC=C1)C2=NNN3C2=NC(=O)C4=C3C=C(C=C4)C(=O)N5CCN(CC5)C6=CC=C(C=C6)OC |
solubility |
not available |
Origin of Product |
United States |
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